6-Chloro-3-iodo-1H-pyrazolo[3,4-D]pyrimidine

Medicinal Chemistry Parallel Synthesis Kinase Inhibitor Design

6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine (CAS 1393547-40-4) features orthogonal C6-Cl (SNAr) and C3-I (Pd cross-coupling) reactivity, enabling regioselective sequential functionalization unattainable with mono- or alternative dihalogenated cores. This privileged scaffold constructs trisubstituted kinase inhibitor libraries targeting Abl, Src, and CDKs, with SAR-validated binding affinity gains up to 10-fold. Supplied at ≥95% purity as white to light-yellow powder. Choose this precision intermediate to minimize synthetic steps and accelerate lead optimization.

Molecular Formula C5H2ClIN4
Molecular Weight 280.45
CAS No. 1393547-40-4
Cat. No. B2573640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-iodo-1H-pyrazolo[3,4-D]pyrimidine
CAS1393547-40-4
Molecular FormulaC5H2ClIN4
Molecular Weight280.45
Structural Identifiers
SMILESC1=NC(=NC2=NNC(=C21)I)Cl
InChIInChI=1S/C5H2ClIN4/c6-5-8-1-2-3(7)10-11-4(2)9-5/h1H,(H,8,9,10,11)
InChIKeyYUSZIWUWJGUQFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine (CAS 1393547-40-4): Baseline Specifications and Classification for Sourcing


6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine (CAS 1393547-40-4) is a small-molecule heterocyclic building block within the pyrazolo[3,4-d]pyrimidine class [1]. With the molecular formula C5H2ClIN4 and a molecular weight of 280.45 g/mol, it features a synthetically advantageous dual-halogen substitution pattern consisting of a chlorine atom at the C6-position and an iodine atom at the C3-position [2]. This specific dihalogenated core enables orthogonal functionalization strategies—primarily SNAr at the C6 chloro position and Pd-catalyzed cross-coupling at the C3 iodo position—making it a privileged intermediate for constructing kinase-focused chemical libraries [3]. The compound is typically supplied as a white to light-yellow powder with a commercial purity specification of 95% or higher, and procurement decisions for this intermediate should be guided by its unique reactivity profile relative to mono-halogenated or alternative dihalogenated analogs .

Sourcing Rationale for 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine: Limitations of Alternative Halogenation Patterns


Substituting 6-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine with a mono-halogenated or alternative dihalogenated pyrazolo[3,4-d]pyrimidine core (e.g., 3-bromo-6-chloro, 4,6-dichloro, or 3-iodo derivatives lacking the C6 chloro group) is not scientifically equivalent and can fundamentally alter both synthetic utility and downstream biological outcomes. The combination and relative reactivity of the C6-chloro and C3-iodo substituents are critical determinants of orthogonal derivatization, enabling regioselective sequential functionalization that is unattainable with simpler halogenation patterns [1]. Furthermore, structure-activity relationship (SAR) studies within this scaffold class demonstrate that halogen substitution patterns can alter target binding affinity by up to one order of magnitude [2]. Therefore, generic substitution risks compromising synthetic efficiency, increasing the number of required synthetic steps, and potentially yielding final compounds with suboptimal or unpredictable biological profiles, thereby undermining research reproducibility and project timelines [3].

Quantitative Evidence for 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine: Head-to-Head Comparisons with Closest Analogs


Orthogonal Reactivity: Regioselective SNAr at C6-Cl vs. Pd-Catalyzed Cross-Coupling at C3-I

The differential reactivity of the C6-chloro and C3-iodo substituents in 6-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine enables a well-defined orthogonal functionalization sequence that is not possible with alternative dihalogenated analogs such as 4,6-dichloro or 3,6-dichloro derivatives. This sequence proceeds via initial nucleophilic aromatic substitution (SNAr) at the more electrophilic C6-position, followed by palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) at the C3-iodo position [1]. In contrast, a comparable core such as 3-bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine exhibits altered cross-coupling kinetics and may suffer from competitive side reactions due to the lower bond dissociation energy of the C-Br bond relative to C-I, potentially reducing overall yields and purity [2].

Medicinal Chemistry Parallel Synthesis Kinase Inhibitor Design

Quantified Impact of Halogenation on Kinase Binding Affinity: Class-Level SAR Inference

While direct IC50 data for the unsubstituted parent core of 6-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine is unavailable, class-level structure-activity relationship (SAR) evidence from closely related pyrazolo[3,4-d]pyrimidine-based Abl kinase inhibitors provides a quantitative basis for the critical role of halogen substitution patterns. In a study optimizing this scaffold, the introduction of halogen substituents at specific positions led to an increase in binding affinity toward the Abl kinase of up to one order of magnitude (10-fold) and a corresponding significant improvement in leukemia cell growth inhibition [1]. This finding establishes that the precise halogenation pattern is not merely a synthetic handle but a direct modulator of target engagement, and thus the selection of a specific dihalogenated core like 6-chloro-3-iodo can pre-position a compound for enhanced potency compared to a core lacking these substituents or bearing a different pattern [2].

Kinase Inhibition Structure-Activity Relationship Abl Tyrosine Kinase

Comparative Physicochemical and Stability Profile vs. Key Analogs

The specific combination of a 6-chloro and 3-iodo substituent confers a distinct physicochemical profile that can be advantageous in lead optimization. The predicted LogP for 6-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine is 1.85 (ACD/Labs) [1]. This moderate lipophilicity, conferred by the presence of both halogens, is beneficial for cell permeability while still maintaining a favorable polar surface area (54 Ų) for potential oral bioavailability, as it does not violate Lipinski's Rule of 5 [2]. In comparison, an unsubstituted core or a mono-halogenated (e.g., 6-chloro) analog would have a significantly lower LogP, potentially reducing passive membrane permeability. Conversely, a more heavily halogenated analog (e.g., 3,6-dibromo or 3-iodo-6-bromo) would have a higher LogP, increasing the risk of poor solubility, high plasma protein binding, and off-target promiscuity. The compound also demonstrates defined storage stability under standard conditions (2-8°C in the dark), ensuring consistent performance over typical procurement and usage cycles .

ADME Prediction Chemical Stability Drug-likeness

Validated Applications for 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine in Drug Discovery and Chemical Biology


Privileged Core for the Parallel Synthesis of Targeted Kinase Inhibitor Libraries

The orthogonal reactivity of the C6-chloro and C3-iodo positions makes this compound a premier starting material for generating diverse libraries of kinase inhibitors. Its primary application is in the efficient, two-step sequential functionalization for the synthesis of trisubstituted pyrazolo[3,4-d]pyrimidines, a privileged scaffold for targeting the ATP-binding pocket of various kinases including Abl, Src, and CDKs [1]. As demonstrated in SAR studies, the precise halogenation pattern of this core can pre-position derivatives for up to a 10-fold increase in target binding affinity, making it a strategically superior choice for library construction compared to less optimized halogenation patterns [2].

Strategic Intermediate for Orthogonal Derivatization in Complex API Synthesis

In the context of multi-step synthesis of complex active pharmaceutical ingredients (APIs), the regioselective reactivity of 6-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine is invaluable. It allows for the installation of complex, sensitive functional groups late in the synthetic sequence without risking undesired side reactions. The ability to perform initial SNAr at C6 followed by Pd-catalyzed cross-coupling at C3 provides a robust and high-yielding route to advanced intermediates, which is a key differentiator from analogs like 4,6-dichloro derivatives that may suffer from lower regioselectivity in SNAr reactions or require more forcing conditions [1].

Lead Optimization Starting Point with a Balanced ADME Property Profile

For medicinal chemistry programs focused on lead optimization, the intrinsic physicochemical properties of 6-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine offer a balanced starting point. Its moderate predicted LogP of 1.85 [3] suggests it can serve as a core that already possesses favorable permeability characteristics without the excessive lipophilicity that plagues many later-stage kinase inhibitors, which can lead to poor solubility and off-target toxicity. Using this core can streamline the optimization process by reducing the number of iterations required to achieve an acceptable balance between potency and drug-like properties, offering a clear advantage over starting points with suboptimal physicochemical profiles.

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